molecular formula C17H15NO5S B2481036 N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 942875-63-0

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2481036
CAS No.: 942875-63-0
M. Wt: 345.37
InChI Key: SSUPOHLGKVMVAE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications

Oxygen Transfer Reactions

A study on the oxidation of methoxy substituted benzyl phenyl sulfides by high valent oxoruthenium compounds shows the distinction between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This research contributes to understanding the oxidation mechanisms and the formation of various oxidation products, which could have implications in synthetic organic chemistry and the development of oxidation reagents or catalysts (Lai, Lepage, & Lee, 2002).

Antimicrobial and Antitumor Agents

Research into Azo-Sulfa conjugated chromene moieties involves the synthesis and characterization of novel sulfonamide compounds with a chromene azo motif. These compounds have shown promising antibacterial, antifungal, and cytotoxic activities against several cancer cell lines, highlighting their potential as drug candidates in combating drug-resistant pathogens and as antitumor agents (Okasha et al., 2019).

Protecting Group Removal

The study on p-methoxybenzyl ether cleavage by polymer-supported sulfonamides presents a method for the removal of protecting groups in synthetic organic chemistry. This process allows for high yields and minimal purification, facilitating the synthesis of complex organic molecules (Hinklin & Kiessling, 2002).

Sulfonamide Derivatives' Synthesis and Activity

The synthesis of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards nitrogen nucleophiles have been explored for their antibacterial activity. This research contributes to the field of medicinal chemistry by providing insights into the design and synthesis of new sulfonamide derivatives with potential antibacterial properties (Mohamed, 2007).

Catalytic C–N Bond Cleavage

A study on the highly chemoselective C–N bond cleavage reaction of p-methoxybenzyl-substituted tertiary sulfonamides presents a new methodology in organic synthesis, offering insights into reaction mechanisms and expanding the toolbox for selective bond cleavage reactions (Bhattacharya, Shukla, & Maji, 2021).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUPOHLGKVMVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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